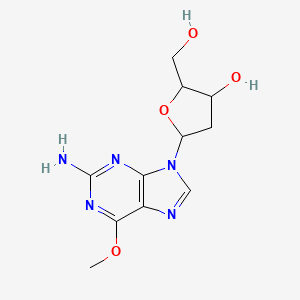

O(6)-Methyl-2'-deoxyguanosine

描述

O(6)-Methyl-2'-deoxyguanosine is a synthetic compound that belongs to the class of nucleoside analogs. These compounds are structurally similar to naturally occurring nucleosides and have significant applications in medicinal chemistry, particularly in antiviral and anticancer therapies.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of O(6)-Methyl-2'-deoxyguanosine typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate purine and sugar derivatives.

Glycosylation Reaction: The purine base is glycosylated with a protected sugar derivative under acidic or basic conditions.

Deprotection: The protecting groups on the sugar moiety are removed to yield the final nucleoside analog.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

Large-Scale Glycosylation: Optimized conditions for large-scale glycosylation reactions to ensure high yield and purity.

Purification: Advanced purification techniques such as crystallization, chromatography, or recrystallization to obtain the desired product.

化学反应分析

Types of Reactions

O(6)-Methyl-2'-deoxyguanosine can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.

Reduction: The compound can be reduced to form different analogs with modified functional groups.

Substitution: The amino and methoxy groups on the purine ring can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehyde or carboxylic acid derivatives, while substitution reactions can produce various functionalized analogs.

科学研究应用

Chemistry

In chemistry, O(6)-Methyl-2'-deoxyguanosine is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is used to study nucleoside metabolism and its effects on cellular processes.

Medicine

In medicine, nucleoside analogs like this compound are investigated for their potential antiviral and anticancer properties. They can inhibit viral replication and interfere with cancer cell proliferation.

Industry

In the pharmaceutical industry, this compound is used in the development of new therapeutic agents.

作用机制

The mechanism of action of O(6)-Methyl-2'-deoxyguanosine involves its incorporation into nucleic acids, leading to the inhibition of DNA or RNA synthesis. This can result in the termination of viral replication or the inhibition of cancer cell growth. The compound targets specific enzymes involved in nucleoside metabolism, such as DNA polymerase or reverse transcriptase.

相似化合物的比较

Similar Compounds

Acyclovir: A nucleoside analog used to treat herpes simplex virus infections.

Zidovudine: An antiretroviral medication used to prevent and treat HIV/AIDS.

Gemcitabine: A nucleoside analog used in chemotherapy for various cancers.

Uniqueness

O(6)-Methyl-2'-deoxyguanosine is unique due to its specific structural modifications, which may confer distinct biological activities and therapeutic potential compared to other nucleoside analogs.

生物活性

O(6)-Methyl-2'-deoxyguanosine (O(6)-Me-dG) is a significant DNA adduct formed through the methylation of the guanine base in DNA. This modification is a potent mutagen and has been linked to various forms of cancer, particularly lung and gastrointestinal cancers. Understanding the biological activity of O(6)-Me-dG involves examining its formation, repair mechanisms, mutagenic potential, and implications in cancer development.

Formation of this compound

O(6)-Me-dG is primarily induced by exposure to methylating agents, such as tobacco-specific nitrosamines (e.g., NNK), alkylating agents, and endogenous methyl donors like S-adenosylmethionine. The presence of O(6)-Me-dG in DNA can lead to mutations during DNA replication if not repaired effectively.

Mechanisms of Repair

The primary repair mechanism for O(6)-Me-dG is facilitated by the enzyme O(6)-alkylguanine-DNA alkyltransferase (AGT). AGT transfers the methyl group from O(6)-Me-dG to a cysteine residue within its active site, thereby restoring the integrity of the DNA strand. Research indicates that the efficiency of AGT-mediated repair can be influenced by the local DNA sequence context, which affects the enzyme's accessibility to the damaged site .

Table 1: Repair Kinetics of O(6)-Me-dG by AGT

| Sequence Position | Second-Order Rate Constant (M⁻¹ s⁻¹) |

|---|---|

| G5 | 1.4 x 10⁷ |

| G6 | 7.4 x 10⁶ |

| G7 | Similar to G6 |

| G8 | Similar to G5 |

| G9 | Similar to G5 |

| G10 | Similar to G5 |

| G11 | Similar to G5 |

The repair kinetics demonstrate that while AGT can effectively repair O(6)-Me-dG across various positions, this repair does not significantly mitigate the mutagenic potential associated with exposure to methylating agents, particularly in critical regions like the K-ras oncogene .

Mutagenic Potential and Cancer Association

O(6)-Me-dG is recognized as a potent mutagen due to its ability to mispair during DNA replication. Studies have shown that cells deficient in AGT exhibit a higher frequency of mutations when exposed to O(6)-Me-dG compared to proficient cells, highlighting its role in carcinogenesis . Specifically, it has been implicated in GC → AT transitions, which are commonly observed mutations in various cancers.

Case Studies

- Dietary Influence on Adduct Formation : A randomized clinical trial demonstrated that high red meat consumption led to increased levels of O(6)-Me-dG adducts in human rectal tissue. However, concurrent intake of butyrylated starch was found to mitigate this effect, suggesting dietary components can influence adduct levels and potentially cancer risk .

- Animal Models : In Fischer rats treated with nitrosated bile acid conjugates, significant levels of O(6)-Me-dG were detected, correlating with a high incidence of hepatocarcinoma and gastric tumors. This study underscores the relevance of environmental factors in modulating O(6)-Me-dG levels and subsequent tumorigenesis .

属性

IUPAC Name |

5-(2-amino-6-methoxypurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O4/c1-19-10-8-9(14-11(12)15-10)16(4-13-8)7-2-5(18)6(3-17)20-7/h4-7,17-18H,2-3H2,1H3,(H2,12,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCKDNMPYCIOBTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC2=C1N=CN2C3CC(C(O3)CO)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10295167, DTXSID40966994 | |

| Record name | NSC100044 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10295167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-(2-Deoxypentofuranosyl)-6-methoxy-3,9-dihydro-2H-purin-2-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40966994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52225-08-8, 52562-36-4 | |

| Record name | NSC100044 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100044 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC100044 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10295167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-(2-Deoxypentofuranosyl)-6-methoxy-3,9-dihydro-2H-purin-2-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40966994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。